1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide
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Overview
Description
1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the quinolone core reacts with a pyridine derivative.
Final Coupling: The final step involves coupling the intermediate with an ethyl and methyl group under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to speed up reactions and increase efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinolones depending on the nucleophile used.
Scientific Research Applications
1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar mechanism of action but different substituents.
Levofloxacin: A quinolone with a broader spectrum of activity.
Norfloxacin: A quinolone used primarily for urinary tract infections.
Uniqueness
1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones.
Properties
IUPAC Name |
1-ethyl-2-methyl-N-(3-methylpyridin-2-yl)-4-oxoquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-4-22-13(3)10-17(23)15-11-14(7-8-16(15)22)19(24)21-18-12(2)6-5-9-20-18/h5-11H,4H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBNVFHRMNBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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